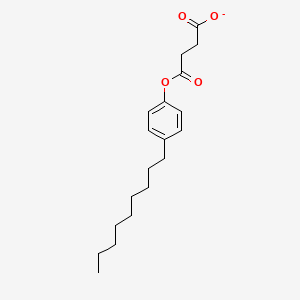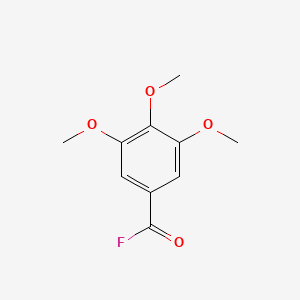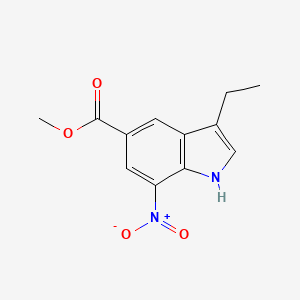![molecular formula C23H33N5 B14220203 3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine CAS No. 566930-04-9](/img/structure/B14220203.png)
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine is an organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine typically involves the reaction of acridine derivatives with dimethylaminopropylamine. The reaction conditions often include the use of solvents such as methanol or chloroform, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of acridine-based compounds with different substituents .
Scientific Research Applications
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: Employed in the study of DNA interactions due to its ability to intercalate between DNA bases.
Medicine: Investigated for its potential use in anticancer therapies and as a fluorescent probe for imaging applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA helix and leading to various biological effects. This intercalation is facilitated by the planar structure of the acridine moiety and the presence of dimethylamino groups, which enhance binding affinity .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound used in the synthesis of surfactants and other chemicals.
N,N-bis[3-(dimethylamino)propyl]amine: Another similar compound with applications in polymer chemistry and as a stabilizer.
Uniqueness
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine is unique due to its dual functional groups (acridine and dimethylamino), which confer distinct chemical reactivity and biological activity. This combination of properties makes it valuable for a wide range of applications, from chemical synthesis to biomedical research .
Properties
CAS No. |
566930-04-9 |
|---|---|
Molecular Formula |
C23H33N5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine |
InChI |
InChI=1S/C23H33N5/c1-27(2)13-5-11-24-20-9-7-18-15-19-8-10-21(25-12-6-14-28(3)4)17-23(19)26-22(18)16-20/h7-10,15-17,24-25H,5-6,11-14H2,1-4H3 |
InChI Key |
APCWEFKTULQHEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)

![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
![4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14220150.png)


![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)

![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)

![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)

